

Unveiling the RNA-Binding Proteome: A Technical Guide to AMT-NHS Crosslinking

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The intricate dance between RNA molecules and RNA-binding proteins (RBPs) governs a vast array of cellular processes, from gene expression and regulation to the pathogenesis of numerous diseases. Identifying the full complement of RBPs and understanding their dynamic interactions with RNA is paramount for advancing our knowledge of cellular function and for the development of novel therapeutics. This technical guide provides an in-depth exploration of a powerful chemical crosslinking method for discovering new RNA-binding proteins: 4'-aminomethyltrioxsalen N-hydroxysuccinimide ester (AMT-NHS).

Introduction to AMT-NHS: A Dual-Action Crosslinker

Traditional ultraviolet (UV) crosslinking has long been a cornerstone for studying RNA-protein interactions. However, it suffers from limitations, including a bias towards single-stranded RNA and specific nucleotide-amino acid contacts, as well as low crosslinking efficiency. **AMT-NHS** emerges as a potent alternative, overcoming these hurdles through its unique bifunctional design.[1][2]

AMT-NHS is composed of two key reactive groups:

 A psoralen derivative (AMT): This moiety intercalates into RNA helices and, upon activation by 365 nm UV light, forms covalent crosslinks with pyrimidine bases (uracil and cytosine).[1] Notably, this allows for the capture of interactions within both single- and double-stranded RNA regions.[1][2]



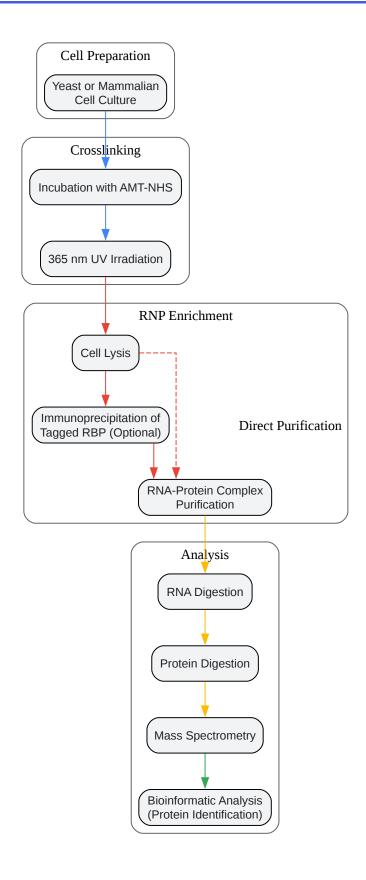
 An N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, primarily the ε-amine group of lysine residues and the N-terminus of proteins.

This dual-action mechanism allows **AMT-NHS** to covalently link an RNA molecule to its interacting protein, providing a stable snapshot of their association within the cellular environment. A significant advantage of **AMT-NHS** is its ability to penetrate living cells, enabling the capture of RNA-protein interactions in vivo.

The AMT-NHS Workflow for RBP Discovery

The identification of RNA-binding proteins using **AMT-NHS** follows a multi-step process, beginning with crosslinking in either living cells or cell lysates and culminating in the identification of proteins via mass spectrometry.





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Figure 1: A generalized workflow for the discovery of RNA-binding proteins using AMT-NHS.



Quantitative Insights from AMT-NHS Studies

The efficacy of **AMT-NHS** in capturing RNA-protein interactions has been demonstrated in yeast, with the specific crosslinking of the Cbf5 protein to H/ACA small nucleolar RNAs (snoRNAs). Quantitative analysis reveals a dose-dependent increase in crosslinking efficiency.

Organism	Protein	Method	AMT-NHS Concentrati on (in vivo)	On-Target Reads (H/ACA snoRNAs)	Reference
S. cerevisiae	Cbf5	AMT-NHS in vivo	0.1 mM	72%	
S. cerevisiae	Cbf5	AMT-NHS in vivo	1.5 mM	86%	-
S. cerevisiae	Cbf5	UV 254 nm	N/A	99.3%	-

Table 1: Specificity of Cbf5-snoRNA crosslinking with AMT-NHS in vivo.

These findings highlight that increasing the concentration of **AMT-NHS** can enhance the specificity of in vivo crosslinking. While traditional UV crosslinking shows very high specificity for Cbf5, **AMT-NHS** provides a valuable tool with the ability to capture a broader range of interactions, including those within double-stranded RNA structures, which are often missed by conventional methods.

Detailed Experimental Protocols

The following protocols are adapted from the foundational study by Han et al. (2022) in yeast and can be modified for use in mammalian cells.

In Vivo Crosslinking in Yeast

- Cell Culture: Grow yeast cells in YPD medium to an optical density (A600) of 0.8–1.0.
- Harvesting: Collect and wash the cells once with phosphate-buffered saline (PBS).



- **AMT-NHS** Incubation: Resuspend the cell pellet in PBS containing the desired concentration of **AMT-NHS** (e.g., 0.1–1.5 mM). Incubate at 30°C for 30 minutes in the dark with gentle rotation.
- Washing: Wash the cells with PBS to remove excess crosslinker.
- UV Irradiation: Resuspend the cells in PBS and transfer to a petri dish. Place on ice and irradiate with 365 nm UV light for 30 minutes.
- Cell Lysis: Lyse the cells using standard methods (e.g., bead beating) in a suitable lysis buffer.

In Vitro Crosslinking in Yeast Lysate

- Cell Lysis: Prepare a cell lysate from untreated yeast cells.
- AMT-NHS Addition: Add AMT-NHS to the cell lysate to the desired final concentration (e.g., 0.05–0.2 mM).
- Incubation: Incubate at 30°C for 30 minutes in the dark with gentle rotation.
- Quenching: Neutralize the unreacted NHS ester by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM.
- UV Irradiation: Irradiate the lysate with 365 nm UV light for 30 minutes on ice.

RNA-Protein Complex Enrichment and Protein Identification

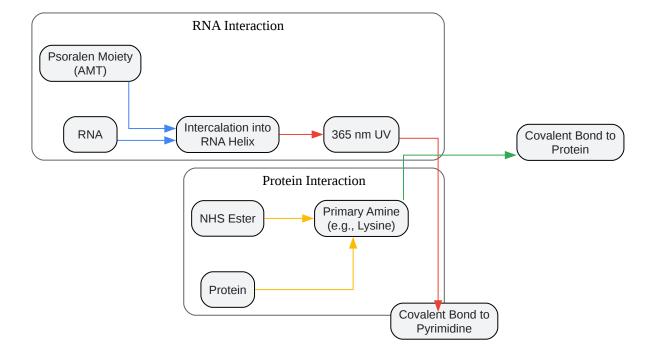
- Immunoprecipitation (for a specific RBP): If targeting a known protein, perform immunoprecipitation using an antibody against the protein of interest.
- RNA-Protein Complex Purification: Purify the crosslinked complexes using methods such as affinity chromatography or size-exclusion chromatography.
- RNA Digestion: Treat the enriched complexes with RNases (e.g., RNase A/T1) to digest the RNA component.



- Protein Digestion: Digest the remaining protein component with a protease (e.g., trypsin).
- Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
- Data Analysis: Use a proteomics data analysis pipeline to identify and quantify the proteins that were crosslinked to RNA.

Logical Relationship of the AMT-NHS Mechanism

The power of **AMT-NHS** lies in its ability to bridge the gap between RNA and protein through a series of well-defined chemical reactions.



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Figure 2: The dual-action mechanism of AMT-NHS crosslinking.

Conclusion and Future Directions



AMT-NHS offers a robust and versatile method for the discovery of novel RNA-binding proteins. Its ability to function in living cells and to capture interactions with diverse RNA structures provides a significant advantage over traditional techniques. For researchers in basic science and drug development, this method opens new avenues for identifying RBPs involved in disease and for screening small molecules that modulate RNA-protein interactions. Future applications of **AMT-NHS** will likely involve its use in a wider range of cell types and organisms, as well as its integration with quantitative proteomic approaches to provide a more dynamic view of the RNA-binding proteome in response to various stimuli and disease states.

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References

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- 2. Development of an RNA-protein crosslinker to capture protein interactions with diverse RNA structures in cells PubMed [pubmed.ncbi.nlm.nih.gov]
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